
N-(2-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide, also known as MPTQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. MPTQ belongs to the quinazoline class of compounds and has been studied extensively for its potential therapeutic applications.
科学的研究の応用
Analgesic Activity
The synthesis of compounds related to the quinazolinone ring structure has been explored due to their diverse biological activities. A study highlighted the significant analgesic activity of certain compounds, indicating their potential for further development as pain management solutions. These findings suggest the therapeutic potential of quinazolinone derivatives in analgesic drug development (Osarumwense Peter Osarodion, 2023).
Anticancer Applications
Several studies have focused on the synthesis and evaluation of quinazoline derivatives for anticancer applications. The anticancer compound CP-724,714, for example, was synthesized through various routes, including Sonagashira, Suzuki, and Heck couplings, highlighting the compound's potential in oncology (D. Ripin et al., 2005). Another study reported the synthesis of antitumor compound CP724,714, emphasizing its high purity and yield, which are critical for clinical applications (Wei Bang-guo, 2008).
Molecular Docking and Drug Design
Research on quinazoline derivatives also extends to molecular docking studies, which are essential for understanding the interaction between these compounds and biological targets. One study designed and synthesized 2-mercapto-3-phenethylquinazoline bearing anilide fragments, evaluating their antitumor activity through molecular docking, indicating their potential as EGFR-TK inhibitors (Ibrahim A. Al-Suwaidan et al., 2013).
Anxiolytic and Antidepressant Properties
Quinazoline derivatives have been studied for their potential anxiolytic and antidepressant properties. A study on the anxiosedative and antidepressant properties of ten original derivatives of α-[4-oxoquinazoline-3(4 H)-yl]carboxylic acids found promising psychotropic properties in specific compounds, suggesting further investigation into their therapeutic applications (Иван Николаевич Тюренков et al., 2013).
Anti-Ulcerogenic and Anti-Ulcerative Colitis Activity
The development of novel quinazoline and acetamide derivatives for their anti-ulcerogenic and anti-ulcerative colitis activity has been a focus of recent research. Compounds showing promising curative activity against ulcer models without adverse effects on liver and kidney functions suggest the therapeutic potential of these derivatives in treating peptic ulcers and ulcerative colitis (F. Alasmary et al., 2017).
特性
IUPAC Name |
N-(2-methoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-22-15-9-5-4-8-14(15)20-16(21)10-23-17-12-6-2-3-7-13(12)18-11-19-17/h2-9,11H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHINGXLKZCUEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
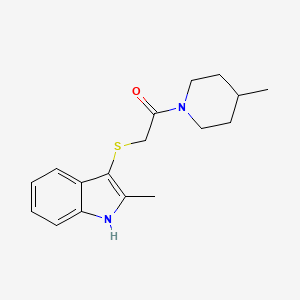
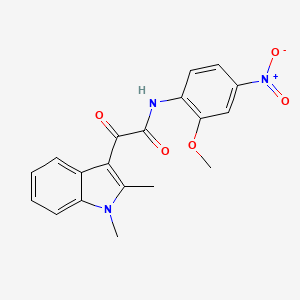
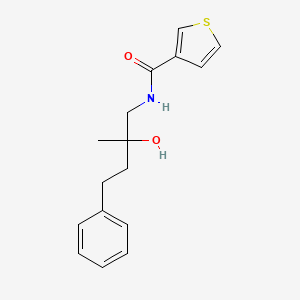

![2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2875693.png)
![3-Methoxy-1-azaspiro[4.4]nonane](/img/structure/B2875694.png)
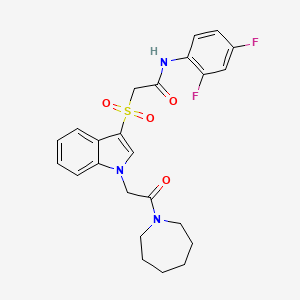


![Methyl 2-[[5-carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2875703.png)
![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2875705.png)
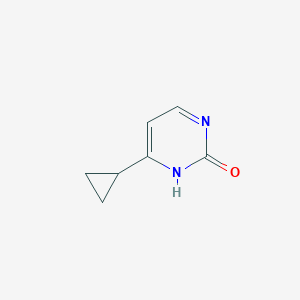

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2875709.png)
